(2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
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Overview
Description
(2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a synthetic organic compound that features both an amide and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Nitro Group: Nitration of an aromatic ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Reduction of the Nitro Group: Produces the corresponding amine.
Substitution Reactions: Depending on the substituent, various substituted aromatic compounds can be formed.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE would depend on its specific application. Generally, the compound could interact with biological targets through its functional groups, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[4-(METHYLSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
- (2E)-N-[4-(ETHYLSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
Uniqueness
The presence of the acetyl group in (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE may confer unique reactivity and biological activity compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-12(21)19-27(25,26)16-8-6-14(7-9-16)18-17(22)10-5-13-3-2-4-15(11-13)20(23)24/h2-11H,1H3,(H,18,22)(H,19,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXIBCLXDLICB-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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